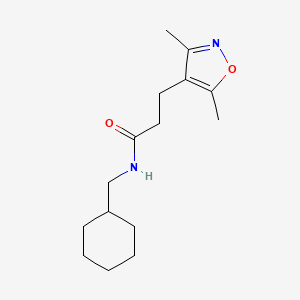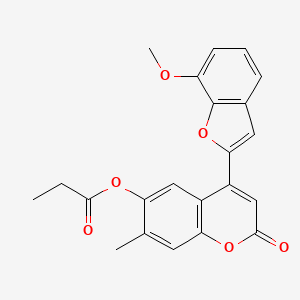![molecular formula C10H12Cl3NO2 B2836363 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1181458-87-6](/img/structure/B2836363.png)
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1181458-87-6 . Its IUPAC name is N-(2,4-dichlorobenzyl)-beta-alanine hydrochloride . The molecular weight of this compound is 284.57 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Cl2NO2.ClH/c11-8-2-1-7 (9 (12)5-8)6-13-4-3-10 (14)15;/h1-2,5,13H,3-4,6H2, (H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Corrosion Inhibition
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride derivatives, such as Schiff bases derived from L-Tryptophan, have been investigated for their effectiveness in corrosion inhibition. A study by Vikneshvaran and Velmathi (2017) explored their use in preventing stainless steel corrosion in acidic environments. The research utilized electrochemical techniques, SEM-EDX, FT-IR, and X-ray Diffraction (XRD) analyses to demonstrate the high efficiency of these compounds in corrosion inhibition, adhering to Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).
Herbicidal Properties
Compounds related to 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride, like dichlofop-methyl, have been studied for their herbicidal properties. Shimabukuro et al. (1978) investigated the physiological effects of dichlofop-methyl on plants like oat and wheat. Their research found that this compound acts as an auxin antagonist, inhibiting root growth in specific plant species, indicating its potential use as a selective herbicide (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Fluorescence Applications
A study by Frade et al. (2007) focused on using derivatives of 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid for fluorescence derivatization of amino acids. They coupled these compounds with amino acids, resulting in highly fluorescent derivatives, useful in biological assays and potentially in various analytical applications (Frade, Barros, Moura, & Gonçalves, 2007).
Antimicrobial Activity
Research by Mickevičienė et al. (2015) explored the synthesis of N-Substituted-β-amino acid derivatives containing 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid and their antimicrobial activities. They found that several synthesized compounds showed good activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, suggesting their potential application in antimicrobial therapies (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Anticonvulsant Properties
Kaplan et al. (1980) examined the anticonvulsant properties of Schiff bases of gamma-aminobutyric acid, which are structurally similar to 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid. Their findings suggest these compounds' potential as anticonvulsants, providing insights into new therapeutic avenues for seizure disorders (Kaplan, Raizon, Desarménien, Feltz, Headley, Worms, Lloyd, & Bartholini, 1980).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methylamino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-7(9(12)5-8)6-13-4-3-10(14)15;/h1-2,5,13H,3-4,6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYOFHNBDBQDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNCCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,1-dioxothiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2836282.png)


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2836291.png)
![3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine](/img/structure/B2836294.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)
![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)



![N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2836301.png)
